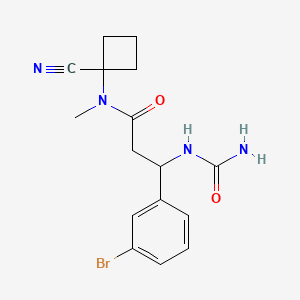
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a bromophenyl group, a carbamoylamino group, a cyanocyclobutyl group, and a methylpropanamide backbone, making it a molecule of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Bromination: Introduction of the bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Carbamoylamino Group: Reaction of an amine with an isocyanate to form the carbamoylamino group.
Cyclobutyl Group Introduction: Formation of the cyanocyclobutyl group through a cyclization reaction, often involving a nitrile precursor.
Amide Formation: Coupling of the intermediate with a methylpropanamide derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products
Oxidation: Formation of this compound phenol derivatives.
Reduction: Formation of 3-(3-aminophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound.
相似化合物的比较
Similar Compounds
- 3-(3-chlorophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide
- 3-(3-fluorophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide
- 3-(3-iodophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide
Uniqueness
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific halogen bonding interactions, potentially enhancing its binding affinity to certain molecular targets.
属性
IUPAC Name |
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-21(16(10-18)6-3-7-16)14(22)9-13(20-15(19)23)11-4-2-5-12(17)8-11/h2,4-5,8,13H,3,6-7,9H2,1H3,(H3,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOUBJZDGXVEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC(C1=CC(=CC=C1)Br)NC(=O)N)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














